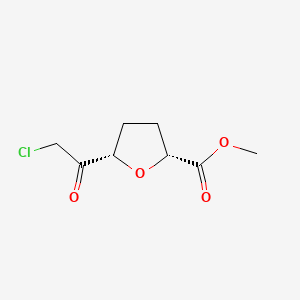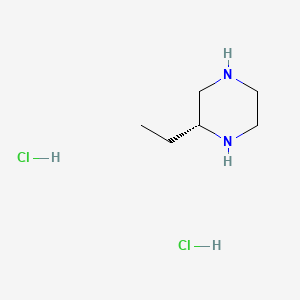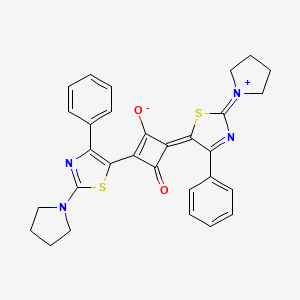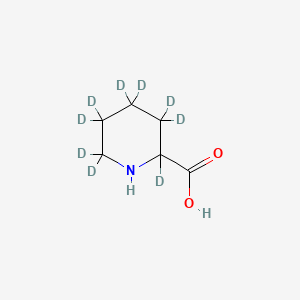
Ácido DL-Pipecolínico-d9
Descripción general
Descripción
DL-Pipecolic Acid-d9, also known as 2-Piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic Acid, is a deuterated form of pipecolic acid. This compound is often used in analytical chemistry, particularly as an internal standard for mass spectrometry. The deuterium atoms replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . It is particularly useful in metabolomics research due to its role in metabolic pathways related to lysine degradation .
Aplicaciones Científicas De Investigación
DL-Pipecolic Acid-d9 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
DL-Pipecolic Acid-d9 is a deuterated compound often used in the field of analytical chemistry as an internal standard for mass spectrometry . The primary targets of DL-Pipecolic Acid-d9 are the metabolic pathways related to lysine degradation .
Mode of Action
The deuterium atoms in DL-Pipecolic Acid-d9 replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . This unique property makes it particularly useful in metabolomics research .
Biochemical Pathways
DL-Pipecolic Acid-d9 plays a significant role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Pharmacokinetics
Deuteration has been known to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
DL-Pipecolic Acid-d9 aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . It helps in the precise measurement of DL-pipecolic acid levels .
Action Environment
The action environment of DL-Pipecolic Acid-d9 is typically within a laboratory setting, specifically within the field of analytical chemistry and metabolomics research . The stability, efficacy, and action of DL-Pipecolic Acid-d9 can be influenced by various factors such as temperature, pH, and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
DL-Pipecolic Acid-d9 is particularly useful in metabolomics research, where it helps in the precise measurement of DL-pipecolic acid levels . This is of interest due to the compound’s role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Cellular Effects
DL-Pipecolic Acid-d9 aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . Pipecolic acid-derived moieties are often crucial for the biological activities of some microbial natural products with pharmaceutical applications .
Molecular Mechanism
The molecular mechanism of DL-Pipecolic Acid-d9 is closely related to its role in metabolic pathways. It is used to trace metabolic changes and understand enzyme kinetics in pathways related to lysine degradation .
Temporal Effects in Laboratory Settings
The temporal effects of DL-Pipecolic Acid-d9 in laboratory settings are primarily related to its role as an internal standard for mass spectrometry . Its deuterated nature allows for accurate quantification of DL-pipecolic acid in complex biological samples over time .
Metabolic Pathways
DL-Pipecolic Acid-d9 plays a significant role in metabolic pathways related to lysine degradation . It is used to trace metabolic changes and understand enzyme kinetics in these pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Pipecolic Acid-d9 is synthesized through the deuteration of pipecolic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of DL-Pipecolic Acid-d9 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully controlled to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: DL-Pipecolic Acid-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of DL-Pipecolic Acid-d9 to its corresponding ketone or aldehyde form.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pipecolic acid ketone, while reduction can produce various reduced forms of the compound .
Comparación Con Compuestos Similares
Pipecolic Acid: The non-deuterated form of DL-Pipecolic Acid-d9, commonly used in similar applications but without the isotopic labeling.
L-Proline: Another cyclic amino acid with similar structural features but different metabolic roles.
Uniqueness: DL-Pipecolic Acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in metabolic studies, making it a valuable tool in research and industry .
Propiedades
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHUJFCCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746015 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790612-94-1 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


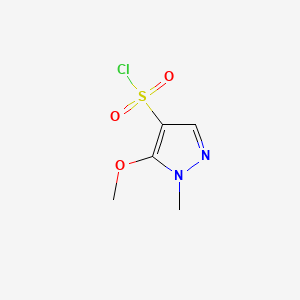
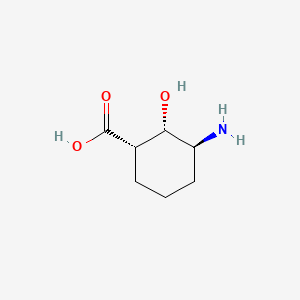
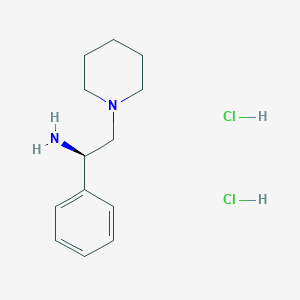
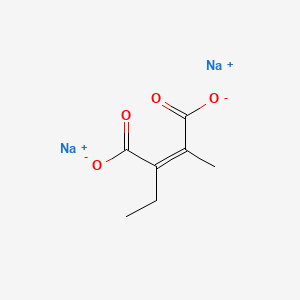
![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
